molecular formula C18H13N3O2 B12639166 5-[3-(4-Methylphenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole CAS No. 919117-18-3

5-[3-(4-Methylphenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole

Cat. No.: B12639166
CAS No.: 919117-18-3
M. Wt: 303.3 g/mol
InChI Key: FKMFVMJMYVZXAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[3-(4-Methylphenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole is a synthetic small molecule built on the 1,2,4-oxadiazole scaffold, a heterocyclic framework recognized for its significant versatility and broad spectrum of biological activities in medicinal chemistry . This compound is of high interest in antibacterial drug discovery, particularly for targeting multidrug-resistant pathogens. Derivatives of 1,2,4-oxadiazole have demonstrated potent activity against challenging Gram-positive bacteria such as Staphylococcus aureus (including MRSA strains) by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication . Furthermore, the structural features of this compound, including the 1,2,4-oxadiazole core acting as a bioisostere for ester and amide functionalities, enhance its metabolic stability and its ability to form specific interactions with biological targets, such as hydrogen bonding . The hybrid structure, incorporating both 1,2,4-oxadiazole and isoxazole (1,2-oxazole) moieties, is designed to explore synergistic effects and multi-targeting capabilities in pharmacological assays. This makes it a valuable chemical tool for researchers investigating new mechanisms to overcome antibiotic resistance and for developing novel therapeutic agents in other areas, including anticancer and anti-inflammatory research .

Properties

CAS No.

919117-18-3

Molecular Formula

C18H13N3O2

Molecular Weight

303.3 g/mol

IUPAC Name

5-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole

InChI

InChI=1S/C18H13N3O2/c1-12-7-9-13(10-8-12)15-11-16(22-20-15)18-19-17(21-23-18)14-5-3-2-4-6-14/h2-11H,1H3

InChI Key

FKMFVMJMYVZXAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)C3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis via Amidoxime and Carboxylic Acid Derivatives

One common method involves the reaction of amidoximes with carboxylic acid derivatives. This approach has been documented extensively in the literature.

Procedure:

  • Reagents : Amidoxime (derived from corresponding nitrile) and carboxylic acid (methyl or ethyl ester).

  • Catalysts : Commonly used catalysts include TBAF (tetrabutylammonium fluoride) or pyridine.

  • Conditions : The reaction is typically conducted in a solvent such as DMF (dimethylformamide) at room temperature or under reflux conditions.

  • Yield : This method can yield products in moderate to excellent yields (up to 97%) depending on the specific conditions and reagents used.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for the rapid formation of oxadiazoles.

Procedure:

  • Reagents : Similar to the above method, using amidoximes and carboxylic acids.

  • Conditions : The reaction is conducted under microwave irradiation which significantly reduces reaction time to minutes.

  • Yield : Yields can be excellent (>90%) with simple work-up procedures.

Summary of Key Research Findings

Research has shown that various factors influence the efficiency and yield of synthesizing this compound:

Methodology Reagents Used Conditions Yield (%)
Amidoxime + Carboxylic Acid Amidoxime + Methyl/Ethyl Ester DMF, Room Temp 87 - 97
Microwave-Assisted Amidoxime + Carboxylic Acid Microwave Irradiation >90
One-Pot Synthesis Amidoxime + Carboxylic Acid NaOH/DMSO 11 - 90
Tandem Reaction Nitroalkenes + Arenes TfOH ~90

Chemical Reactions Analysis

5-[3-(4-Methylphenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole or oxadiazole rings are replaced by other groups. .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit promising anticancer properties. A study highlighted the ability of certain oxadiazole derivatives to selectively inhibit human carbonic anhydrases (hCAs), which are implicated in cancer progression. Specifically, compounds similar to 5-[3-(4-Methylphenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole showed effective inhibition against hCA IX and II at nanomolar concentrations, indicating their potential as therapeutic agents against tumors .

Mechanism of Action
The mechanism involves the activation of apoptotic pathways in cancer cells. For instance, in MCF-7 breast cancer cells, compounds related to this oxadiazole structure enhanced p53 expression and caspase-3 cleavage, leading to increased apoptosis . This suggests that modifications to the oxadiazole core could yield more potent anticancer agents.

Material Science

Fluorescent Properties
The compound has also been investigated for its fluorescent properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of oxadiazole units enhances the photophysical properties of materials, contributing to their efficiency in light emission .

Synthesis and Characterization
The synthesis of this compound can be achieved through various methods including microwave-assisted reactions that yield high purity and efficiency. The characterization of these compounds often involves techniques such as NMR spectroscopy and mass spectrometry to confirm their structures and properties .

Case Study 1: Anticancer Screening

A recent study evaluated a series of oxadiazole derivatives for their cytotoxic effects against several cancer cell lines including MCF-7 and HeLa. The findings indicated that certain derivatives exhibited IC50 values in the micromolar range, showcasing their potential as lead compounds for further development .

Case Study 2: Photophysical Analysis

Another investigation focused on the photophysical properties of oxadiazole-based materials. The results demonstrated that these compounds could serve as effective emitters in OLEDs due to their high quantum yields and thermal stability .

Mechanism of Action

The mechanism of action of 5-[3-(4-Methylphenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets in cells. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with their metabolic pathways or inducing apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and properties of the target compound and analogs:

Compound Name / ID Substituents (Position 5) Molecular Weight (g/mol) Melting Point (°C) logP Notable Properties Reference ID
Target Compound 3-(4-Methylphenyl)-1,2-oxazol-5-yl ~317.34 Not reported ~4.2* High lipophilicity; potential BChE inhibition
5-(4-Chloro-3-nitrophenyl)-3-phenyl- 4-Chloro-3-nitrophenyl 301.69 Not reported 4.24 Electron-withdrawing groups enhance stability
5-(3-Methoxyphenyl)-3-phenyl- 3-Methoxyphenyl ~279.29 Not reported ~2.8 Methoxy group improves solubility
5-(1H-Pyrazol-5-yl)-3-phenyl- 1H-Pyrazol-5-yl ~237.25 Not reported ~2.5 Hydrogen-bonding capacity
5-Methyl-3-phenyl- Methyl 175.18 Not reported ~2.1 Anti-inflammatory activity (COX/LOX inhibition)

*Estimated using fragment-based calculations.

Key Observations :

  • Lipophilicity : The target compound’s 4-methylphenyl group confers a higher logP (~4.2) compared to methoxy- or pyrazole-substituted analogs, suggesting superior membrane permeability but lower aqueous solubility .
  • Thermal Stability : Derivatives with electron-withdrawing groups (e.g., nitro in ) exhibit higher melting points due to enhanced intermolecular interactions.
Anti-Inflammatory Activity
  • 5-Methyl-3-phenyl-1,2,4-oxadiazole (logP ~2.1) shows activity comparable to phenylbutazone, a NSAID, via dual COX/LOX inhibition .
  • Target Compound : The bulky 4-methylphenyl group may sterically hinder enzyme binding, but its lipophilicity could enhance tissue penetration.
Cholinesterase Inhibition
  • 5-(1-Benzylpiperidin-4-yl)-3-phenyl-1,2,4-oxadiazole demonstrates selective butyrylcholinesterase (BChE) inhibition, attributed to the basic piperidine moiety .
Anticancer and Antiangiogenic Activity
  • 5-(4-Fluoro-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole (logP ~3.5) exhibits anticancer properties, likely due to nitro group-induced DNA intercalation or ROS generation . The target compound’s methyl group may reduce electrophilicity, diminishing such effects.

Spectroscopic and Photophysical Properties

  • UV-Vis Absorption : 3,5-Diphenyl-1,2,4-oxadiazoles show bathochromic shifts (λmax ~270–300 nm) due to extended conjugation, as seen in the target compound .
  • Fluorescence: Substituent position critically affects emission.

Biological Activity

5-[3-(4-Methylphenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that combines oxazole and oxadiazole moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, drawing on recent research findings and case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C18_{18}H15_{15}N3_3O2_2
  • CAS Number : 1238062-32-2
  • Molecular Weight : 305.33 g/mol
  • LogP : 4.07540

These properties suggest a lipophilic nature, which may influence its bioavailability and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit a broad spectrum of biological activities. These include:

  • Anticancer Activity :
    • A study highlighted the antitumor potential of oxadiazole derivatives against various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50_{50} values indicating effective inhibition of tumor cell proliferation .
    • Specific derivatives have shown selectivity toward renal cancer cell lines, with IC50_{50} values as low as 1.143 µM .
  • Antiviral Activity :
    • Recent investigations focused on the inhibition of SARS-CoV-2 main protease (Mpro_{pro}). Compounds structurally related to this compound were identified as potential inhibitors with promising IC50_{50} values around 5.27 µM .
  • Other Biological Activities :
    • The compound also exhibits anti-inflammatory and analgesic properties as evidenced by various structure-activity relationship (SAR) studies .

Antitumor Activity Study

A comprehensive study evaluated several oxadiazole derivatives against a panel of 11 human tumor cell lines. The results indicated that the most potent derivative achieved an IC50_{50} value of approximately 9.4 µM across multiple cancer types . The selectivity and potency of these compounds make them suitable candidates for further development in cancer therapeutics.

Antiviral Screening

In light of the COVID-19 pandemic, a series of 3-phenyl-1,2,4-oxadiazole derivatives were screened for their ability to inhibit Mpro_{pro}. The lead compound from this series displayed an IC50_{50} value of 46 µM, showcasing the potential for developing new antiviral agents based on this scaffold .

Data Tables

Biological Activity Target/Cell Line IC50_{50} Value (µM) Reference
AntitumorVarious Cancer Cell Lines~9.4
AntiviralSARS-CoV-2 Mpro_{pro}5.27
SelectivityRenal Cancer Cell Line1.143

Q & A

Q. What are the established synthetic routes for 5-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole, and how can reaction conditions be optimized?

Methodological Answer:

  • Route 1: Utilize 3-phenyl-5-chloromethyl-1,2,4-oxadiazole as a precursor. React with substituted benzotriazole derivatives in acetonitrile under reflux with potassium carbonate as a base (e.g., 10-hour reflux yields ~70% crude product, purified via recrystallization from ethyl acetate) .
  • Route 2: Employ Huisgen cycloaddition or nucleophilic substitution for oxadiazole ring formation. Optimize temperature (80–120°C) and solvent polarity (e.g., DMF for better solubility of aromatic intermediates) .
  • Key Optimization Parameters:
    • Catalyst: Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems.
    • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield and purity compared to simple recrystallization .

Q. How is the compound’s molecular structure validated, and what crystallographic tools are recommended?

Methodological Answer:

  • Validation Techniques:
    • X-ray Diffraction: Single-crystal X-ray analysis confirms planar arrangements of oxadiazole and phenyl rings (e.g., dihedral angles between rings: 80.2° observed in C15H11N5O derivatives) .
    • Spectroscopy:
  • NMR: ¹H and ¹³C NMR (δ 7.2–8.5 ppm for aromatic protons; δ 160–165 ppm for oxadiazole carbons) .
  • Mass Spectrometry: High-resolution MS confirms molecular ions (e.g., [M+H]⁺ at m/z 282.0984 for C17H13N3O2) .
  • Crystallographic Software:
    • SHELX Suite: SHELXL for refinement (R-factor < 0.05) and SHELXS for structure solution. Use ORTEP-3 for graphical representation of thermal ellipsoids .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive analogs?

Methodological Answer:

  • SAR Strategies:
    • Substitution Patterns: Introduce electron-withdrawing groups (e.g., -F, -NO2) at the para position of the phenyl ring to enhance binding affinity (e.g., FLAP inhibitors with IC50 < 10 nM) .
    • Bioisosteric Replacement: Replace oxadiazole with triazole or thiadiazole to modulate metabolic stability while retaining activity .
  • Case Study:
    • Anticancer Analogs: 5-(4-Fluoro-3-nitrophenyl) derivatives show improved antiproliferative activity (IC50: 12 µM vs. 25 µM in wild-type) due to enhanced π-π stacking with kinase targets .

Q. What experimental and computational approaches resolve contradictions in reported biological activities?

Methodological Answer:

  • Data Conflict Analysis:
    • Reproducibility Checks: Standardize assay conditions (e.g., cell lines, serum concentration) to minimize variability. For example, LTB4 inhibition in human whole blood requires heparinized blood to prevent coagulation artifacts .
    • Docking Simulations: Use AutoDock Vina to compare binding poses of disputed analogs. A 2024 study resolved conflicting IC50 values by identifying protonation state-dependent binding in FLAP’s hydrophobic pocket .

Q. How do photophysical properties (e.g., fluorescence) correlate with structural features?

Methodological Answer:

  • Key Findings:
    • Planarity and Tautomerism: Coplanar 5-aryl-oxadiazole derivatives exhibit dual fluorescence (e.g., tautomeric PT emission at 450 nm in non-polar solvents) due to intramolecular proton transfer. Non-planar 3-aryl analogs lack this behavior .
    • Solvent Effects: Polar solvents quench fluorescence in 5-(2-hydroxyphenyl) derivatives by stabilizing non-emissive excited states .

Q. What methodologies are used to predict pharmacokinetic properties (e.g., clearance, CYP inhibition)?

Methodological Answer:

  • In Silico Tools:
    • ADMET Prediction: SwissADME estimates low human clearance (<10 mL/min/kg) for analogs with logP ~2.1 and PSA < 80 Ų .
    • CYP Inhibition: Use Schrödinger’s QikProp to screen for CYP3A4 binding (e.g., BI 665915 shows >50 µM Ki, minimizing drug-drug interaction risks) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.